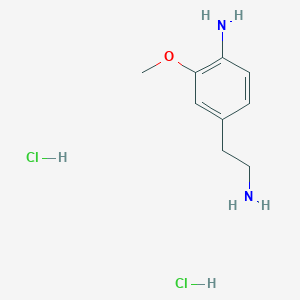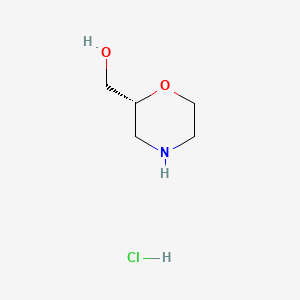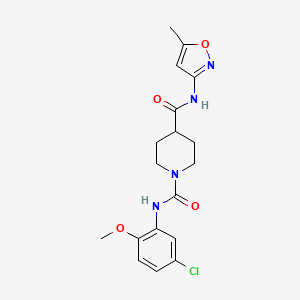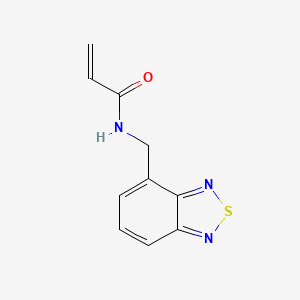
4-(2-氨基乙基)-2-甲氧基苯胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds often involves reactions with 1,2-diamine derivatives . For instance, the synthesis of 4-(2-Aminoethyl)aniline involves coupling with carbohydrates by reductive amination . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been reported. For instance, 4-(2-Aminoethyl)aniline undergoes coupling with carbohydrates by reductive amination . Another example is the reaction of amido-nitriles to form disubstituted imidazoles .
科学研究应用
Neuropharmacology: TAAR1 Agonist for Psychotic Disorders
4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride has been identified as a potential Trace Amine-Associated Receptor 1 (TAAR1) agonist . This application is significant in the treatment of psychotic disorders such as schizophrenia. The compound has shown efficacy in vivo, particularly in reducing hyperlocomotion in dopamine transporter knockout rats, which is a symptom associated with increased dopaminergic function .
Synthetic Organic Chemistry: Building Block for Compound Synthesis
This compound serves as a crucial building block in synthetic organic chemistry. Its structure is versatile for synthesizing a variety of compounds, making it a valuable resource for researchers developing new chemical entities .
Material Science: Modification of Cellulose Nanocrystals
In material science, 4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride is used to modify cellulose nanocrystals (CNCs). This modification enhances the properties of CNCs, which can be utilized in creating innovative materials with specific characteristics, such as increased strength or altered electrical conductivity .
安全和危害
属性
IUPAC Name |
4-(2-aminoethyl)-2-methoxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;;/h2-3,6H,4-5,10-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVMVNJMWWLXON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-2-methoxyaniline dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2363560.png)

![4-[(2-chlorophenyl)methoxy]aniline Hydrochloride](/img/structure/B2363563.png)

![N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2363569.png)
![N-[(4-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2363570.png)
![3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2363573.png)

![2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate](/img/structure/B2363575.png)


![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)

